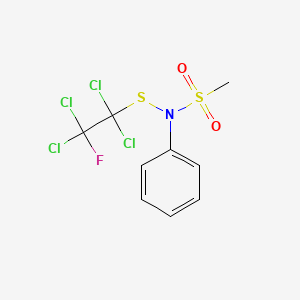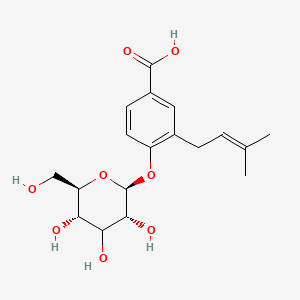
Malaxinic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Malaxinic acid can be synthesized through various chemical processes. One common method involves the extraction from pear fruits using solvents like ethanol and ethyl acetate . The extract is then purified through column chromatography techniques, such as Amberlite XAD-2, Diaion HP-20, and Sephadex LH-20 . High-performance liquid chromatography (HPLC) is used for the final purification step .
Industrial Production Methods
In an industrial setting, this compound is typically isolated from immature pear fruits. The process involves extracting the acidic fraction of the pear fruit using ethanol, followed by purification through multiple chromatography steps . This method ensures a high yield and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Malaxinic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various catalysts and specific reaction conditions depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or aldehydes.
Wissenschaftliche Forschungsanwendungen
Malaxinic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other phenolic compounds.
Biology: Studied for its antioxidant properties and its role in cellular metabolism.
Medicine: Investigated for its potential antifungal, antibacterial, and anticancer effects.
Wirkmechanismus
Malaxinic acid exerts its effects through various molecular targets and pathways. It is known to inhibit lipid peroxidation, thereby reducing oxidative stress in cells . The compound also interacts with enzymes and proteins involved in cellular metabolism, contributing to its antioxidant and antimicrobial properties .
Vergleich Mit ähnlichen Verbindungen
Malaxinic acid is similar to other phenolic acids found in pears, such as chlorogenic acid and arbutin . it is unique due to its isoprenylated structure, which enhances its biological activity . Other similar compounds include:
Chlorogenic acid: Known for its antioxidant and anti-inflammatory properties.
Arbutin: Used in skin-whitening products and has antibacterial effects.
Coumaroyl quinic acid: Exhibits antioxidant and antimicrobial activities.
Eigenschaften
Molekularformel |
C18H24O8 |
|---|---|
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
3-(3-methylbut-2-enyl)-4-[(2S,3R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid |
InChI |
InChI=1S/C18H24O8/c1-9(2)3-4-10-7-11(17(23)24)5-6-12(10)25-18-16(22)15(21)14(20)13(8-19)26-18/h3,5-7,13-16,18-22H,4,8H2,1-2H3,(H,23,24)/t13-,14-,15?,16-,18-/m1/s1 |
InChI-Schlüssel |
ZTHSABILDCCHJR-YPXAWNOCSA-N |
Isomerische SMILES |
CC(=CCC1=C(C=CC(=C1)C(=O)O)O[C@H]2[C@@H](C([C@@H]([C@H](O2)CO)O)O)O)C |
Kanonische SMILES |
CC(=CCC1=C(C=CC(=C1)C(=O)O)OC2C(C(C(C(O2)CO)O)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


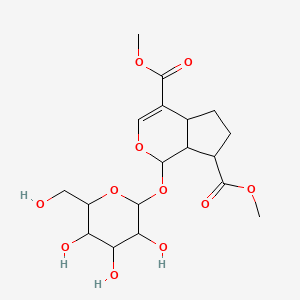
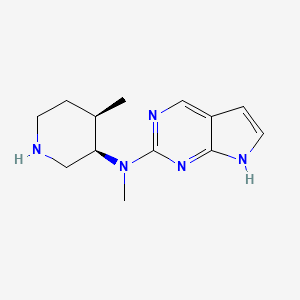
![8-Cyclopentyl-5-methylpyrido[2,3-d]pyrimidine-2,7(1H,8H)-dione](/img/structure/B13424235.png)
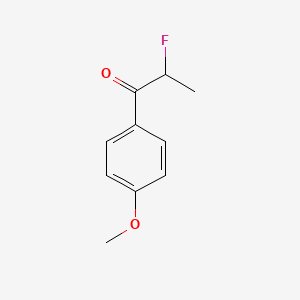
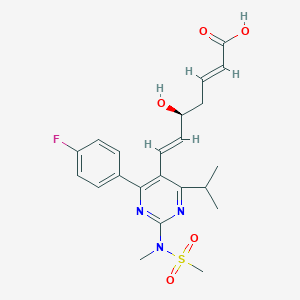
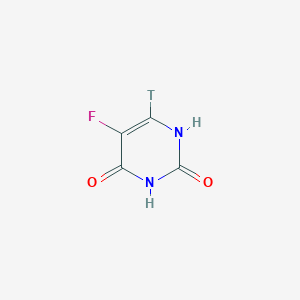
![N-Diethoxyphosphoryloxy-1-[4-(trifluoromethyl)phenyl]ethanimine](/img/structure/B13424250.png)
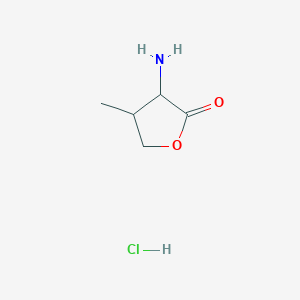
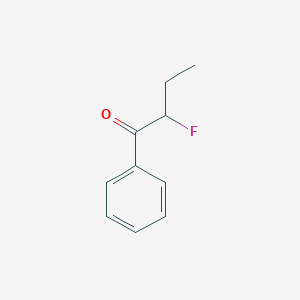
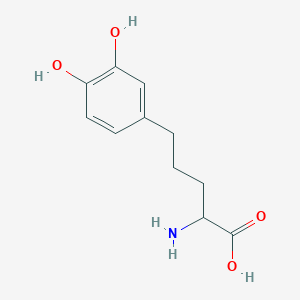

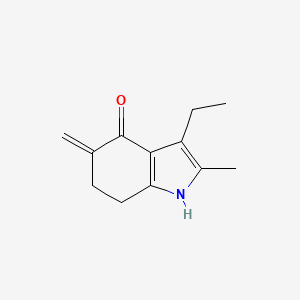
![3-[[[Bis(2-chloroethyl)amino]chlorophosphinyl]oxy]-propanoic Acid Phenylmethyl Ester](/img/structure/B13424290.png)
